3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
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Overview
Description
3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as CEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CEMB is a quinoline-based compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is believed to act through various pathways, including the inhibition of protein synthesis and DNA damage. This compound has also been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokines. Additionally, this compound has been shown to have anti-oxidant and anti-microbial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in lab experiments include its potential therapeutic properties, its ability to inhibit the growth of cancer cells and various bacterial and fungal strains, and its anti-inflammatory effects. However, the limitations of using this compound in lab experiments include the need for careful control of reaction conditions during synthesis, potential toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
There are various potential future directions for the study of 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, including its use in cancer therapy, its potential use in the treatment of inflammatory diseases, and its anti-microbial properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. The development of new synthesis methods for this compound may also lead to improved yields and purity, making it more accessible for future research.
Synthesis Methods
3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been synthesized using various methods, including the condensation of 3-chloro-4-ethoxybenzaldehyde with 2-hydroxy-7-methylquinoline and subsequent reaction with benzoyl chloride. Another method involves the reaction of 2-hydroxy-7-methylquinoline with 4-ethoxyaniline, followed by reaction with 3-chlorobenzoyl chloride. The synthesis of this compound requires careful control of reaction conditions to achieve high yields and purity.
Scientific Research Applications
3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has shown promising results in inhibiting the growth of various bacterial and fungal strains.
properties
IUPAC Name |
3-chloro-N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-23-11-9-22(10-12-23)29(26(31)19-5-4-6-21(27)15-19)16-20-14-18-8-7-17(2)13-24(18)28-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQOBGLTRUSYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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